molecular formula C36H70O2 B14430084 Octadec-1-EN-1-YL octadecanoate CAS No. 77096-38-9

Octadec-1-EN-1-YL octadecanoate

Cat. No.: B14430084
CAS No.: 77096-38-9
M. Wt: 534.9 g/mol
InChI Key: VZHBNVWZCRLMAZ-UHFFFAOYSA-N
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Description

Octadec-1-en-1-yl octadecanoate is an ester composed of octadec-1-en-1-ol (an 18-carbon alcohol with a terminal double bond at position 1) and octadecanoic acid (stearic acid). Its theoretical molecular formula is C₃₆H₆₈O₂, with a molecular weight of 540.93 g/mol. This compound belongs to the alkenyl ester family, characterized by unsaturated hydrocarbon chains that influence its physicochemical properties, such as melting point, solubility, and oxidative stability.

Properties

CAS No.

77096-38-9

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

octadec-1-enyl octadecanoate

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3

InChI Key

VZHBNVWZCRLMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadec-1-EN-1-YL octadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadec-1-EN-1-YL octadecanoate can undergo oxidation reactions, especially at the double bond present in the octadec-1-en-1-yl group. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The ester group in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can also undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or carboxylic acids.

Scientific Research Applications

Chemistry: Octadec-1-EN-1-YL octadecanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its hydrophobic nature makes it suitable for use in non-polar solvents and in the stabilization of emulsions.

Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long hydrocarbon chains mimic the properties of natural lipids, making it a useful model compound.

Medicine: This compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry: this compound is used in the production of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.

Mechanism of Action

The mechanism of action of Octadec-1-EN-1-YL octadecanoate is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between Octadec-1-en-1-yl octadecanoate and its analogs:

Compound Name Alcohol Component Acid Component Double Bond Position(s) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound (theoretical) Octadec-1-en-1-ol Octadecanoic acid 1 (alcohol) C₃₆H₆₈O₂ 540.93 Not available
Octadec-9-en-1-yl octadec-9-enoate Octadec-9-en-1-ol Octadec-9-enoic acid 9 (both chains) C₃₆H₆₆O₂ 554.91 17363-94-9
E-11-Octadecen-1-yl acetate E-11-Octadecen-1-ol Acetic acid 11 (alcohol, trans) C₂₀H₃₈O₂ 310.52 69282-64-0
Butyl octadecanoate (Butyl stearate) Butanol Octadecanoic acid None (saturated) C₂₂H₄₄O₂ 340.59 Referenced
Methyl octadecanoate (Methyl stearate) Methanol Octadecanoic acid None (saturated) C₁₉H₃₈O₂ 298.51 Referenced
1,2-Ethanediyl ester octadecanoic acid Ethylene glycol (diester) Octadecanoic acid None (saturated) C₃₈H₇₄O₄ 594.99 627-83-8

Physicochemical Properties

  • Melting Point and Solubility: The terminal double bond in this compound likely reduces its melting point compared to saturated esters like butyl stearate (mp ~27°C) or methyl stearate (mp ~39°C). For example, unsaturated analogs such as Octadec-9-en-1-yl octadec-9-enoate (double bonds at position 9 in both chains) are typically liquids at room temperature due to disrupted molecular packing . The long hydrocarbon chains in this compound suggest low water solubility, similar to butyl stearate (insoluble in water) .
  • Oxidative Stability :

    • The terminal double bond in the alcohol component (position 1) may increase susceptibility to oxidation compared to internal double bonds (e.g., position 9 or 11 in analogs like E-11-Octadecen-1-yl acetate) .

Research Findings and Limitations

  • Synthesis Challenges: Terminal double bonds (as in this compound) are less common in natural fatty acid derivatives, making synthesis more complex compared to internal double bond analogs like E-11-Octadecen-1-yl acetate .

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